![molecular formula C18H16F3N3O2 B2412472 6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine CAS No. 477859-89-5](/img/structure/B2412472.png)

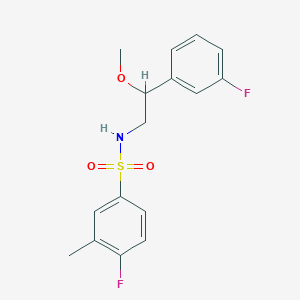

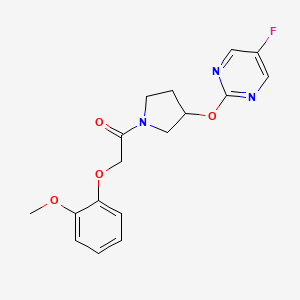

6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anti-Cancer & Anti-Proliferative Activity

Quinoxaline derivatives have shown promise in cancer research. Their ability to inhibit cell proliferation and induce apoptosis makes them potential candidates for anticancer drug development. Researchers have explored the impact of quinoxaline compounds on various cancer cell lines, including breast, lung, and colon cancer .

Anti-Microbial Activity

Quinoxalines exhibit antimicrobial properties, making them relevant in the fight against infectious diseases. Researchers have investigated their effectiveness against bacteria, fungi, and parasites. These compounds may serve as leads for novel antibiotics or antifungal agents .

Anti-Convulsant Activity

Some quinoxaline derivatives have demonstrated anti-convulsant effects in preclinical studies. These compounds could potentially be developed into drugs for managing epilepsy and other seizure disorders .

Anti-Tuberculosis Activity

Quinoxalines have been evaluated for their anti-tuberculosis activity. Researchers have explored their potential as adjunct therapies to existing tuberculosis treatments or as standalone agents .

Anti-Malarial Activity

Certain quinoxaline derivatives have shown promise in combating malaria. Their ability to target the parasite responsible for this disease makes them valuable candidates for further investigation .

Anti-Leishmanial Activity

Leishmaniasis, caused by protozoan parasites, poses a significant health challenge. Quinoxaline compounds have been studied for their anti-leishmanial properties, aiming to develop effective treatments .

Anti-HIV Activity

Researchers have explored quinoxalines as potential inhibitors of HIV replication. These compounds may contribute to the development of novel antiretroviral therapies .

Anti-Inflammatory Activity

Quinoxalines have exhibited anti-inflammatory effects in various experimental models. Their ability to modulate inflammatory pathways could be valuable in treating inflammatory diseases .

properties

IUPAC Name |

6,7-dimethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O2/c1-25-15-7-13-14(8-16(15)26-2)23-10-24-17(13)22-9-11-4-3-5-12(6-11)18(19,20)21/h3-8,10H,9H2,1-2H3,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAAFYBJLXSSPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NCC3=CC(=CC=C3)C(F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dimethoxy-N-[3-(trifluoromethyl)benzyl]-4-quinazolinamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-Acetyl-5-(2-methylphenyl)-2-pyrazoline-3-yl]phenol](/img/structure/B2412394.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2412402.png)

![4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine](/img/structure/B2412408.png)